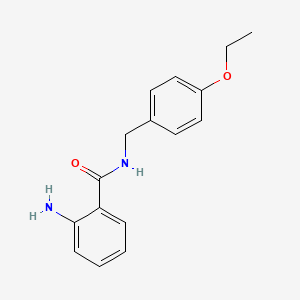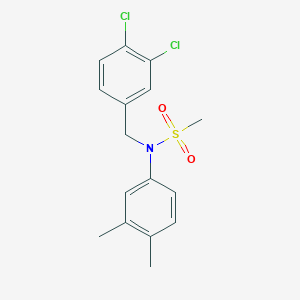
4-(2-quinoxalinyl)benzyl 2-thiophenecarboxylate
Overview
Description
4-(2-quinoxalinyl)benzyl 2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a derivative of quinoxaline, a heterocyclic compound that has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of 4-(2-quinoxalinyl)benzyl 2-thiophenecarboxylate involves its interaction with specific proteins and enzymes. It has been shown to bind to the catalytic domain of PKC, inhibiting its activity. It also binds to the ligand-binding domain of PPARγ, activating its transcriptional activity. The exact molecular interactions between this compound and these proteins are still under investigation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme it interacts with. Inhibition of PKC activity can lead to decreased cell proliferation, migration, and invasion, making it a potential anti-cancer agent. Activation of PPARγ can improve insulin sensitivity, decrease inflammation, and reduce lipid accumulation in adipose tissue, making it a potential therapeutic agent for metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-quinoxalinyl)benzyl 2-thiophenecarboxylate for lab experiments is its specificity for PKC and PPARγ. This allows researchers to study the effects of modulating these proteins without affecting other signaling pathways. However, its potency and selectivity may vary depending on the experimental conditions, such as the cell type and culture conditions. The solubility and stability of the compound may also be a limitation for certain experiments.
Future Directions
For research on 4-(2-quinoxalinyl)benzyl 2-thiophenecarboxylate include investigating its effects on other proteins and enzymes, as well as its potential as a therapeutic agent for various diseases. Further studies on its mechanism of action and molecular interactions with PKC and PPARγ can provide insights into the development of more potent and selective compounds. The synthesis of analogs and derivatives of this compound can also lead to the discovery of new compounds with improved properties.
Scientific Research Applications
4-(2-quinoxalinyl)benzyl 2-thiophenecarboxylate has potential applications in scientific research due to its ability to modulate the activity of certain proteins and enzymes. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. PKC has been implicated in various diseases, including cancer, diabetes, and Alzheimer's disease. This compound can also activate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ agonists have been used as therapeutic agents for type 2 diabetes and metabolic disorders.
properties
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-20(19-6-3-11-25-19)24-13-14-7-9-15(10-8-14)18-12-21-16-4-1-2-5-17(16)22-18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYMSSMIUBYRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)COC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3610966.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3610973.png)
![N~1~-(4-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610988.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3610991.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-5-nitropyridine](/img/structure/B3611005.png)
![4-(4-morpholinyl)-7-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3611013.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3611034.png)
![4-{1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3611038.png)
![N-benzyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3611056.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2,2-trichloroacetamide](/img/structure/B3611059.png)
![N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3611067.png)


![{4-methoxy-2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B3611078.png)